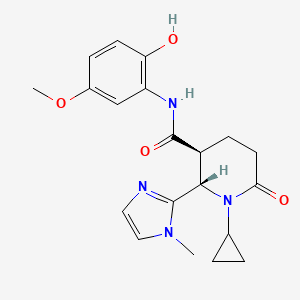![molecular formula C17H20N2O3S B7338404 2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide](/img/structure/B7338404.png)
2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide, also known as THA, is a synthetic compound that has been widely studied for its potential therapeutic applications. THA belongs to the class of thiazolylamides and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide is not fully understood. However, it is believed that this compound exerts its effects by modulating the activity of various signaling pathways. This compound has been shown to inhibit the activity of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. This compound has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that are involved in the production of inflammatory mediators. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to protect neurons from oxidative stress and reduce the accumulation of amyloid-beta.
実験室実験の利点と制限
2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound is also stable and has a long shelf life, which makes it ideal for storage and transportation. However, this compound also has some limitations for lab experiments. It is a relatively new compound, which means that its effects and mechanisms of action are not fully understood. This compound also has low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide. One area of research could focus on elucidating the mechanism of action of this compound. This could involve studying the effects of this compound on various signaling pathways and identifying its molecular targets. Another area of research could focus on exploring the therapeutic potential of this compound in various disease models. This could involve testing the efficacy of this compound in animal models of inflammation, cancer, and neurodegenerative diseases. Finally, future research could also focus on optimizing the synthesis and formulation of this compound to improve its bioavailability and pharmacokinetic properties.
合成法
The synthesis of 2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide involves the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form 2-(4-ethoxyphenyl)-1,3-thiazol-4-amine. This intermediate is then reacted with (1R,2R)-2-hydroxycyclobutanecarboxylic acid chloride to form this compound. The reaction is typically carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and concentration of the reagents.
科学的研究の応用
2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid-beta, a protein that is implicated in Alzheimer's disease.
特性
IUPAC Name |
2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-2-22-13-5-3-11(4-6-13)17-18-12(10-23-17)9-16(21)19-14-7-8-15(14)20/h3-6,10,14-15,20H,2,7-9H2,1H3,(H,19,21)/t14-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOYYHUPLRYVIX-HUUCEWRRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3CCC3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)N[C@@H]3CC[C@H]3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3S)-2-(2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338322.png)

![3-[(2,5-Dimethylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid](/img/structure/B7338338.png)
![(2R)-1-[1-(2-bromophenyl)propan-2-ylamino]propan-2-ol](/img/structure/B7338344.png)
![N-[[(2S,4S)-4-fluoro-1-[(2-methylpyrazol-3-yl)methyl]pyrrolidin-2-yl]methyl]-7-methyl-1-benzofuran-3-carboxamide](/img/structure/B7338356.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(4-methylsulfonylphenyl)methanone](/img/structure/B7338373.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B7338376.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(1-methylbenzimidazol-5-yl)methanone](/img/structure/B7338384.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(5-phenylmethoxypyrazin-2-yl)methanone](/img/structure/B7338390.png)
![1-[(2R,4R)-2,4-dimethylpiperidin-1-yl]-2-phenylpropan-1-one](/img/structure/B7338393.png)
![N-[(1R,2R)-2-hydroxycyclobutyl]-5-methyl-1-quinolin-5-yltriazole-4-carboxamide](/img/structure/B7338401.png)
![1-[(4aS,7aS)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]-2-(2-methylindol-1-yl)ethanone](/img/structure/B7338418.png)
![3-[2-[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7338420.png)
![1-[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-2-(2-methylsulfonylphenyl)ethanone](/img/structure/B7338427.png)
